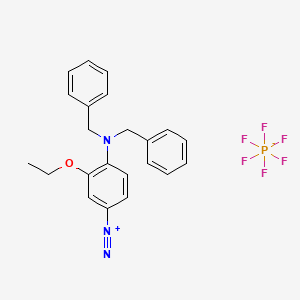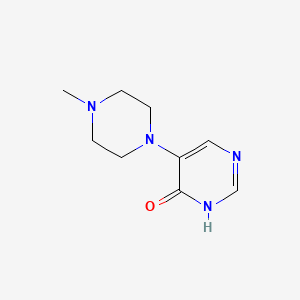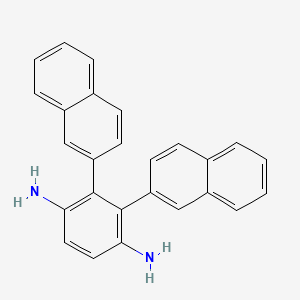
Piperazine, 1-(1-oxo-2-(1-piperidinyl)propyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(1-oxo-2-(1-piperidinyl)propyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride is a synthetic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of piperazine with specific acylating agents to introduce the 1-oxo-2-(1-piperidinyl)propyl and 1-oxo-3-(1-piperidinyl)propyl groups. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, including purification steps like recrystallization or chromatography to obtain the dihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine
Medically, piperazine derivatives are often investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine, 1-(1-oxo-2-(1-piperidinyl)propyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, monohydrochloride
- Piperazine, 1-(1-oxo-2-(1-piperidinyl)propyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, free base
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which may influence its solubility, stability, and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
88514-25-4 |
|---|---|
Formule moléculaire |
C20H38Cl2N4O2 |
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
2-piperidin-1-yl-1-[4-(3-piperidin-1-ylpropanoyl)piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C20H36N4O2.2ClH/c1-18(22-11-6-3-7-12-22)20(26)24-16-14-23(15-17-24)19(25)8-13-21-9-4-2-5-10-21;;/h18H,2-17H2,1H3;2*1H |
Clé InChI |
IKBATNGKFMUIPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCN(CC1)C(=O)CCN2CCCCC2)N3CCCCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


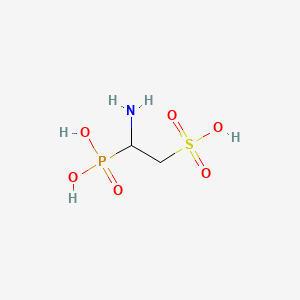
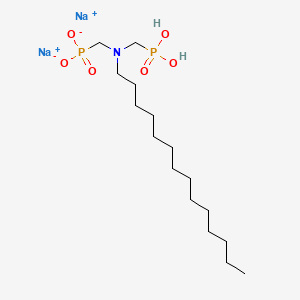
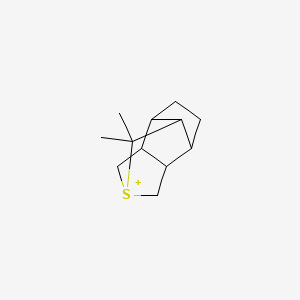
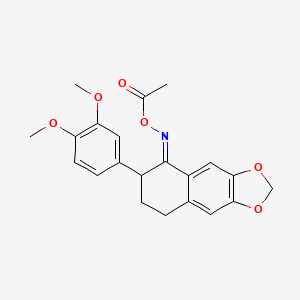
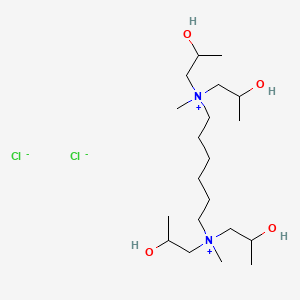
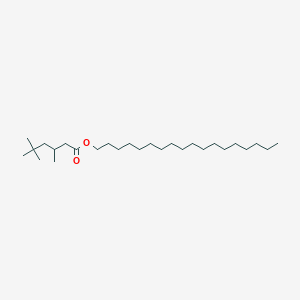
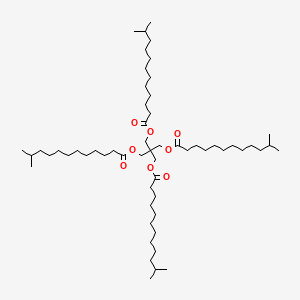
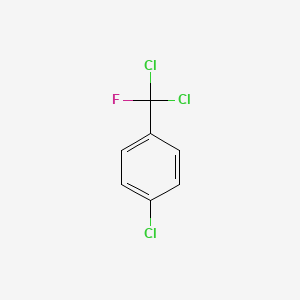


![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
